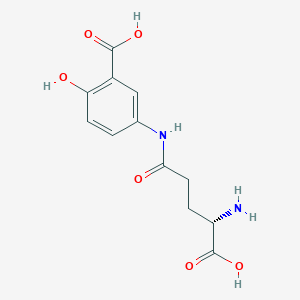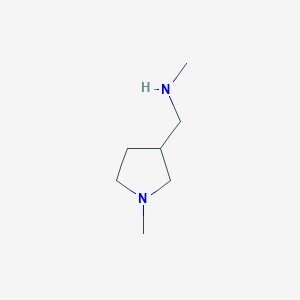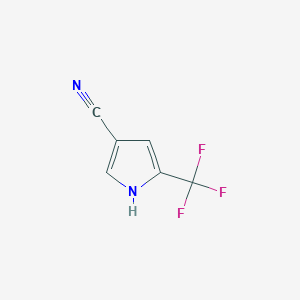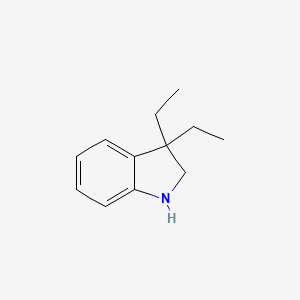
L-谷氨酸 γ-(3-羧基-4-羟基苯胺)
描述
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a structural analogue of certain cytotoxic mushroom metabolites and has been studied for its potential use as an agent against melanoma. The compound is related to L-glutamic acid gamma-(4-hydroxyanilide) and L-glutamic acid gamma-(3,4-dihydroxyanilide), which have shown inhibitory effects on the growth of B16 mouse melanoma cells in culture .
Synthesis Analysis
The synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its analogues has been explored to understand their biological activity. One approach to synthesizing related compounds involves cycloadditions of nitrone with substituted alcohols or acrylates, which has been used to create various 4-hydroxy 4-substituted glutamic acids . Additionally, the synthesis of L-hydroxyproline from D-glutamic acid has been reported, which could provide insights into the synthesis of related compounds . A fully protected derivative of gamma-carboxy-glutamic acid, which is useful for peptide synthesis, has also been synthesized, indicating the potential for creating complex derivatives of glutamic acid .
Molecular Structure Analysis
The molecular structure of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its analogues is crucial for their biological activity. Structural modifications, such as the positioning of hydroxyl groups on the aromatic ring and changes to the side chain, can significantly affect their potency against melanoma cells. For instance, the analogue with a beta-L-aspartyl moiety instead of gamma-L-glutamyl showed only a threefold decrease in activity, while other modifications led to compounds with much lower activity .
Chemical Reactions Analysis
The chemical reactivity of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) analogues has been studied in the context of their antitumor effects. The dihydroxyanilide derivatives have been evaluated for their cytotoxicity and their ability to inhibit DNA polymerase in the presence of mushroom tyrosinase. These studies suggest that the dihydroxy derivatives could be precursors to biologically active quinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and its analogues are important for their biological function and potential therapeutic application. For example, the equilibrium state of L-hydroxyproline and D-allo-hydroxyproline solutions at high temperatures has been studied, which may provide insights into the stability and solubility of related compounds . The selective protection of gamma-carboxy-glutamic acid for peptide synthesis also highlights the importance of understanding the chemical properties of these compounds for their incorporation into larger molecular structures .
科学研究应用
抗肿瘤活性
L-谷氨酸 γ-(3-羧基-4-羟基苯胺)及其衍生物在抗肿瘤活性方面显示出前景。具体而言,研究表明,与母体化合物相比,L-谷氨酸 γ-(3-羧基-4-羟基苯胺)的某些二羟基衍生物对黑色素瘤细胞的毒性更大,揭示了其在癌症治疗中的潜力,尤其是在黑色素瘤中。这些化合物已证明可以抑制 DNA 聚合酶和胸苷掺入黑色素瘤细胞,突出了其潜在的抗肿瘤机制 (Wick、Rosowsky 和 Ratliff,1980)。
黑素细胞激素缀合物研究
L-谷氨酸 γ-(3-羧基-4-羟基苯胺)也已在黑素细胞激素缀合物的背景下进行了研究。该化合物被酪氨酸酶氧化为抑制各种细胞功能的醌的能力表明其在针对黑色素瘤细胞的疗法开发中的潜力。此外,其与黑素细胞肽的结合表明在增强黑色素瘤治疗的特异性和有效性方面具有可能性 (Al-Obeidi、Mulcahy、Pitt、Bégay、Hadley 和 Hruby,1990)。
聚合物和材料科学
在聚合物和材料科学领域,L-谷氨酸 γ-(3-羧基-4-羟基苯胺)已被用作手性模板来合成规整聚合物,例如尼龙类似物。这突出了其在可生物降解和生物活性材料合成中的效用,为开发环保和医学上有用的聚合物做出了贡献 (Orgueira 和 Varela,1997)。
微生物合成和生物聚合物应用
聚-γ-谷氨酸(一种源自 L-谷氨酸 γ-(3-羧基-4-羟基苯胺)的生物聚合物)的微生物合成在食品、医疗和废水行业具有重要应用。其可生物降解、无毒和非免疫原性的特性使其成为从药物递送系统到水处理解决方案等一系列应用的有前途的材料 (Luo、Guo、Liu、Qiu、Zhao、Zou 和 Li,2016; Cao、Feng、Sirisansaneeyakul、Song 和 Chisti,2018)。
治疗和生物医学潜力
L-谷氨酸 γ-(3-羧基-4-羟基苯胺)的衍生物和类似物的治疗和生物医学潜力值得注意。研究探索了其在谷氨酸修饰中的作用,这对于诸如血液凝固等生理过程至关重要。这些修饰在各种疾病中也具有影响,这使得该化合物及其衍生物对于医学研究和药物开发具有重要意义 (Shah 和 Khan,2020)。
安全和危害
While specific safety and hazard information for L-Glutamic acid γ-(3-carboxy-4-hydroxyanilide) is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
属性
IUPAC Name |
5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQCQDCWZFRGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512090 | |
| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) | |
CAS RN |
74929-17-2 | |
| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)






![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)